molecular formula C10-H15-N-O.Cl-H B075961 Hordenine hydrochloride CAS No. 6027-23-2

Hordenine hydrochloride

Cat. No. B075961
CAS RN: 6027-23-2
M. Wt: 201.69 g/mol
InChI Key: KIZRJFIRFPIRFS-UHFFFAOYSA-N
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Description

Hordenine hydrochloride is a phenylethylamine alkaloid with potential applications in various fields, including pharmacology and materials science. Understanding its synthesis, molecular structure, chemical reactions, and properties is essential for its application in these domains.

Synthesis Analysis

The synthesis of complex organic compounds often involves the use of Ni(II)-complexes of amino acids through Michael addition reactions and other transformations. Aceña et al. (2014) discuss the asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases, highlighting methods that could be relevant for synthesizing structurally related compounds like Hordenine hydrochloride (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

The molecular structure analysis of compounds involves understanding their chemical bonds and spatial arrangement. Techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly used. While specific studies on Hordenine hydrochloride's structure analysis were not found, the methodologies applied in the synthesis and characterization of related compounds provide a basis for analyzing its structure.

Chemical Reactions and Properties

Chemical reactions involving Hordenine hydrochloride would depend on its functional groups and molecular structure. For example, its reactivity could be studied through the principles of organic synthesis and reaction mechanisms, as discussed in general terms by Clair & de Oteyza (2019) in their review on controlling chemical coupling reactions on surfaces (Clair & de Oteyza, 2019).

Scientific Research Applications

  • Central Nervous System Effects : Hordenine hydrochloride and its derivatives have been examined for their effects on spinal reflexes, revealing potential impacts on the central nervous system (Schweitzer & Wright, 1938).

  • Antibiofilm Agent and Quorum Sensing Inhibitor : It demonstrated efficacy as a quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa, suggesting its potential in managing foodborne pathogens (Zhou et al., 2018).

  • Pharmacokinetics Study : A UPLC-MS/MS method was developed for determining hordenine in rat plasma, facilitating pharmacokinetic studies (Ma et al., 2015).

  • Allelochemicals and Phytotoxicity : Hordenine released from barley roots has phytotoxic effects, impacting the growth of other plants like white mustard (Liu & Lovett, 1993).

  • Potential in Lung Cancer Therapy : It was identified as a potential inhibitor of Pyruvate Dehydrogenase Kinase 3, with implications in lung cancer therapy (Anwar et al., 2020).

  • Interference in Drug Testing : Hordenine can interfere with immunoassays and thin-layer chromatography methods used in drug testing, leading to potential false positives (Singh et al., 1992).

  • Plant Defense Response : It plays a role in the plant defense response through the jasmonate-dependent pathway, suggesting its use in organic agriculture as a defense elicitor (Ishiai et al., 2016).

  • Forensic Toxicology : A method was developed for determining hordenine in human serum, useful for forensic toxicological applications (Steiner et al., 2016).

  • Effects on Rat Vasa Deferentia : Hordenine showed selectivity for monoamine oxidase (MAO) and affected isolated rat vasa deferentia, indicating potential neurological and physiological impacts (Barwell et al., 1989).

  • Pharmacology and Pharmacokinetics in Horses : Explored its pharmacological actions in horses, revealing various physiological effects and biokinetic properties (Frank et al., 1990).

  • Pharmacological Effects : Studies showed that hordenine is an indirectly acting adrenergic drug with various physiological effects in animals (Hapke & Strathmann, 1995).

  • Effect on Hair Growth : Hordenine activated dermal papilla cells and promoted hair regrowth by activating the Wnt signaling pathway (Wang et al., 2023).

  • Selective Extraction in Biological Samples : A novel sorbent was developed for selective solid-phase extraction of hordenine in biological samples, useful in analytical chemistry (Chen et al., 2015).

  • Biokinetics and Metabolism in Humans : Explored the absorption, biokinetics, and metabolism of hordenine after beer consumption in humans, providing insights into its pharmacological relevance (Sommer et al., 2020).

  • Antiprolactinoma Effect in Rats : Hordenine showed significant anti-hyperprolactinemia activity in rats by inhibiting the MAPK signaling pathway, suggesting potential therapeutic applications (Wang et al., 2020).

Safety And Hazards

Hordenine is possibly unsafe when taken by mouth and might cause stimulant side effects such as rapid heart rate and high blood pressure . It might interfere with surgery by increasing blood pressure and heart rate . It is recommended to stop taking hordenine at least 2 weeks before surgery .

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZRJFIRFPIRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

539-15-1 (Parent)
Record name Hordenine hydrochloride
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DSSTOX Substance ID

DTXSID70209023
Record name Hordenine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hordenine hydrochloride

CAS RN

6027-23-2
Record name Hordenine hydrochloride
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Record name Hordenine hydrochloride
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Record name 6027-23-2
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Record name Hordenine hydrochloride
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Record name 4-[2-(dimethylamino)ethyl]phenol hydrochloride
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Record name HORDENINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
A Schweitzer, S Wright - The Journal of physiology, 1938 - ncbi.nlm.nih.gov
… the effects of dimethylcarbamic ester of hordenine hydrochloride (or sulphate), dimethylcarbamic … ester of methyl hordenine methylsulphate, hordenine hydrochloride (or sulphate) and …
Number of citations: 17 www.ncbi.nlm.nih.gov
H Sato, S Sakamura, Y Obata - Agricultural and Biological Chemistry, 1970 - jstage.jst.go.jp
A large number of p-hydroxyarylalkylamines which occur in higher plants have received much attention1•3) because of their pharma cological actions and metabolism. The dis tribution …
Number of citations: 17 www.jstage.jst.go.jp
WJ Keller - Journal of Natural Products, 1981 - ACS Publications
… alkaloid frac-tion with 5% HC1 in absolute ethanol gave 112 mg of a crystalline derivative with a melting point that compared favorably with reference hordenine hydrochloride. The ir …
Number of citations: 7 pubs.acs.org
E Leete, S Kirkwood, L Marion - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
… Platinichloride: This was obtained by dissolving the hordenine hydrochloride in 5N hydrochloric acid and then adding an excess of chloroplatinic acid. The orange precipitate was …
Number of citations: 81 cdnsciencepub.com
S Gianolio, DR Padrosa, F Paradisi - Green chemistry, 2022 - pubs.rsc.org
… isolation of hordenine hydrochloride (isolated yield of 77%). … the formation of hordenine hydrochloride and the precipitate … was filtered and the hordenine hydrochloride precipitation was …
Number of citations: 3 pubs.rsc.org
PT Sato, JM Neal, LR Brady, JL McLaughlin - Journal of Pharmaceutical …, 1973 - Elsevier
… The IR spectra of hordenine hydrochloride and the isolated compound were also comparable, with distinctive absorption peaks in both spectra noted at 1610, 1512, 1454, and …
Number of citations: 17 www.sciencedirect.com
T Katsu, K Yamanaka, S Hiramaki, T Tanaka… - …, 1996 - Wiley Online Library
… Hordenine Hydrochloride. Hordenine hydrochloride was prepared from commercially available hordenine hemisulfate as follows. Hordenine hemisulfate (1.0 g) in purified water (50mL) …
G Briscoe - The Journal of Physiology, 1938 - ncbi.nlm.nih.gov
… Wright has kindly sent me samples of two compounds, hordenine hydrochloride … 6b) or temporary abolition of the kneejerk, while hordenine hydrochloride (tertiary salt) caused …
Number of citations: 21 www.ncbi.nlm.nih.gov
WD McFarlane - Proceedings. Annual meeting-American Society of …, 1966 - Taylor & Francis
… Apparently, hordenine hydrochloride is extracted from acid solution by EtAc. … Hordenine hydrochloride has been isolated from wheat roots and the freebase from barley roots. …
Number of citations: 3 www.tandfonline.com
E Leete, L Marion - Canadian Journal of Chemistry, 1954 - cdnsciencepub.com
Sodium formate-C 14 and C 14 -methyl-D- and L-methionine were each fed to sprouting barley under identical conditions and radioactive alkaloids were isolated from the leaves and …
Number of citations: 28 cdnsciencepub.com

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